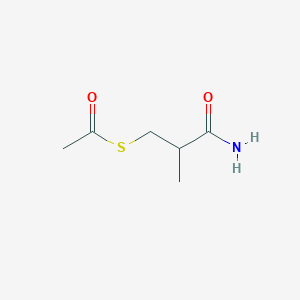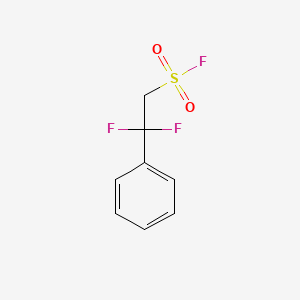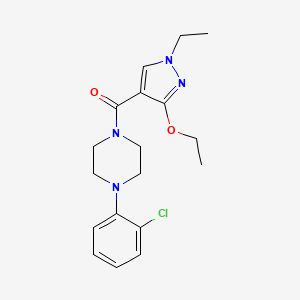![molecular formula C27H28F3N3O2 B3016726 3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone CAS No. 866138-32-1](/img/structure/B3016726.png)
3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups and structural features. It includes an indole group, a pyridinone group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyridinone rings are aromatic, contributing to the compound’s stability. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The trifluoromethyl group could potentially increase its reactivity .Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
- The compound has been studied for its role in the synthesis of ellipticine quinone, a compound with potential pharmacological activities. A key intermediate in this process, 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, can be converted into ellipticine quinone (Ramkumar & Nagarajan, 2014).
- Another research area involves the synthesis of various indole derivatives, including the compound , for antimicrobial applications. These compounds have demonstrated significant growth inhibition activities in microbial studies (El-Sayed et al., 2016).
Photophysical Properties
- The photophysical properties of similar indole derivatives have been explored, particularly their potential in applications like bio- or analytical sensors and optoelectronic devices. These compounds show distinct absorbance peaks and high fluorescence intensity in various solvents (Bozkurt & Doğan, 2018).
Antimicrobial Activity
- Studies have also been conducted on the antimicrobial activity of substituted indole derivatives. The antimicrobial efficacy of these compounds was confirmed through spectral data and various analyses, highlighting their potential in combating microbial infections (Prasad, 2017).
Applications in Medicinal Chemistry
- Research on similar compounds includes exploring their role as inhibitors in various biological processes, like the inhibition of fructose-1,6-bisphosphatase. This can have implications in understanding and potentially treating diseases like diabetes (Rudnitskaya et al., 2009).
Exploration in Pharmaceuticals
- The study of polymorphism in pharmaceutical compounds, including those with structural similarities to the compound , has been a significant area of research. This helps in understanding the physical and chemical properties of drugs, which is crucial for drug formulation (Vogt et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O2/c1-2-3-4-5-9-22-24(35-25-12-11-20(18-32-25)27(28,29)30)14-16-33(26(22)34)15-13-19-17-31-23-10-7-6-8-21(19)23/h6-8,10-12,14,16-18,31H,2-5,9,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZUPCRBXBXECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=CN(C1=O)CCC2=CNC3=CC=CC=C32)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)
![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)
![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)
![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)
![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)


![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)
![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)
![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)